molecular formula C13H14BrNO5 B8611190 methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate

methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B8611190
M. Wt: 344.16 g/mol
InChI Key: RSHOHYVKYKIVTN-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Sodium hydride (0.32 g, 8.03 mmol, 60% dispersion in oil) was added in portions at rt to a stirred solution of methyl 2-(4-bromo-2-nitrophenyl)acetate (1 g, 3.65 mmol) in DMSO (15 mL). After the mixture was stirred at rt for 30 min, sodium iodide (0.055 g, 0.365 mmol) and bis(2-bromoethyl)ether (1.27 g, 5.47 mmol) were added. The resultant mixture was stirred at 40° C. After 19 h, the mixture was poured into brine with ice (50 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine (3×80 mL), dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography (0 to 50% gradient of EtOAc in n-hexane) to give methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate as an orange syrup. Mass Spectrum (ESI) m/e=344 [(M+1) (79Br)] and 346 [(M+1) (81Br)].
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=1.[I-].[Na+].Br[CH2:21][CH2:22][O:23][CH2:24][CH2:25]Br>CS(C)=O.[Cl-].[Na+].O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]([O:13][CH3:14])=[O:12])[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=1 |f:0.1,3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.055 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.27 g
Type
reactant
Smiles
BrCCOCCBr
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 19 h
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (0 to 50% gradient of EtOAc in n-hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CCOCC1)C(=O)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.